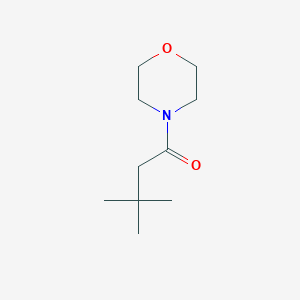
1-(2-苯氧乙基)-1H-吲哚-3-甲醛
描述
1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indole core substituted with a phenoxyethyl group and an aldehyde functional group at the 3-position, making it a versatile intermediate in organic synthesis.
科学研究应用
1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: It is used in the study of indole-based compounds’ biological activities, including their potential as antimicrobial and anticancer agents.
Medicine: The compound is investigated for its potential therapeutic properties, particularly in drug discovery and development.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and dyes.
作用机制
Target of Action
Phenoxyethyl derivatives have been found to interact with various receptors such as acetylcholinesterase (ache), butyrylcholinesterase (bche), human histamine h3 receptor, and estrogen receptor . These receptors play crucial roles in various physiological processes, including neurotransmission and hormonal regulation.
Mode of Action
Phenoxyethanol, a related compound, has been reported to exhibit germicidal and germistatic properties . It is often used together with quaternary ammonium compounds . The compound may interact with its targets, leading to changes in their function and subsequent physiological effects.
Biochemical Pathways
Phenoxyethyl derivatives have been associated with various pharmacological activities, from antitussive to anticancer properties . They are also widely used in selective estrogen receptor modulator (SERM) drugs and can be used to prevent osteoporosis in postmenopausal women .
Pharmacokinetics
A study on the pharmacokinetics of phenoxyethanol, a related compound, showed that it was rapidly absorbed and extensively metabolized to form phenoxyacetic acid (paa) after dermal and inhaled administration . After multiple dosing, the exposures of phenoxyethanol and PAA were decreased, presumably due to the induction of metabolizing enzymes .
Result of Action
Phenoxyethyl derivatives have been associated with various pharmacological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde. For instance, a study on a cross-linked polymer network based on the phenyl monomer, 2-phenoxyethyl acrylate, found that parameters such as the rate of reticulation and monomer composition had a remarkable effect on the variation of the glass transition temperature . This suggests that the physical and chemical properties of 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde could be influenced by environmental conditions, potentially affecting its action and stability.
准备方法
Synthetic Routes and Reaction Conditions: 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde can be synthesized through various synthetic routes. One common method involves the reaction of 1H-indole-3-carbaldehyde with 2-phenoxyethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions: 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: 1-(2-Phenoxyethyl)-1H-indole-3-carboxylic acid.
Reduction: 1-(2-Phenoxyethyl)-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
相似化合物的比较
1-(2-Methoxyethyl)-1H-indole-3-carbaldehyde: Similar structure but with a methoxyethyl group instead of a phenoxyethyl group.
1-(2-Phenoxyethyl)-1H-indole-3-carboxylic acid: An oxidized form of the compound with a carboxylic acid group.
1-(2-Phenoxyethyl)-1H-indole-3-methanol: A reduced form of the compound with an alcohol group.
Uniqueness: 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde is unique due to the presence of both the phenoxyethyl group and the aldehyde functional group. This combination allows for diverse chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
属性
IUPAC Name |
1-(2-phenoxyethyl)indole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c19-13-14-12-18(17-9-5-4-8-16(14)17)10-11-20-15-6-2-1-3-7-15/h1-9,12-13H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKONHADGXDSKNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401332224 | |
| Record name | 1-(2-phenoxyethyl)indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401332224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
12.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47202747 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
299936-51-9 | |
| Record name | 1-(2-phenoxyethyl)indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401332224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2,3-dimethylphenyl)-2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide](/img/structure/B2470837.png)
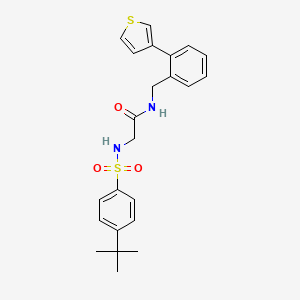
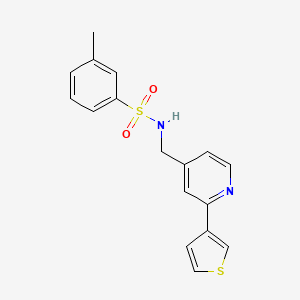
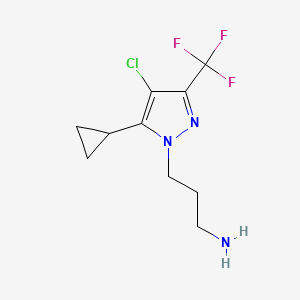

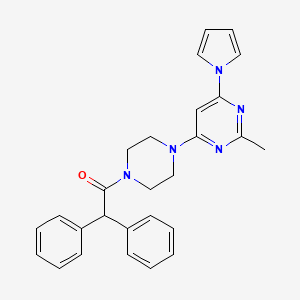
![5-(cyclopentylsulfanyl)-1,3-dimethyl-7-(2-methylpropyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2470848.png)
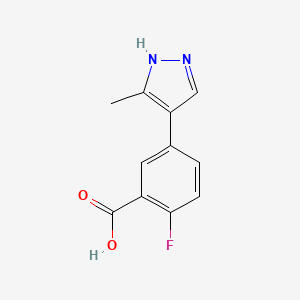
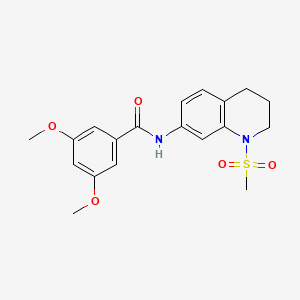
![2-((2-Cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2470852.png)
![2-Cyano-N-[[(2S,3S)-4-ethyl-3-(2-methylpyrazol-3-yl)morpholin-2-yl]methyl]pyridine-4-carboxamide](/img/structure/B2470856.png)
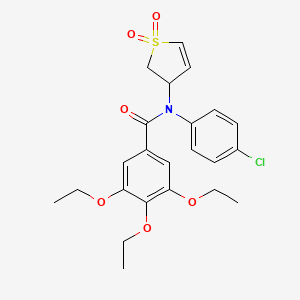
![Tert-butyl 5-oxo-1-azaspiro[5.6]dodecane-1-carboxylate](/img/structure/B2470858.png)
